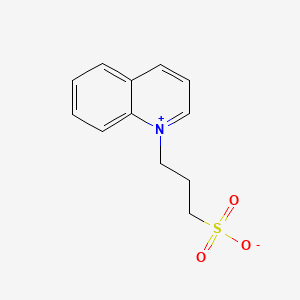

1-(3-Sulphonatopropyl)quinolinium

Description

Properties

CAS No. |

4727-51-9 |

|---|---|

Molecular Formula |

C12H13NO3S |

Molecular Weight |

251.30 g/mol |

IUPAC Name |

3-quinolin-1-ium-1-ylpropane-1-sulfonate |

InChI |

InChI=1S/C12H13NO3S/c14-17(15,16)10-4-9-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2 |

InChI Key |

CBTVLEZOOQHSOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2CCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Quinolinium Compounds

Establishment of Foundational Synthetic Routes for 1-(3-Sulphonatopropyl)quinolinium

The creation of 1-(3-sulphonatopropyl)quinolinium primarily relies on well-established organic reactions that are both efficient and scalable.

Quaternization Reactions for N-Alkylation

The most direct and widely used method for synthesizing 1-(3-sulphonatopropyl)quinolinium is the N-alkylation of quinoline (B57606) via a quaternization reaction. This process involves the reaction of the quinoline nitrogen with an appropriate alkylating agent bearing a sulfonate group. The reagent of choice for this transformation is 1,3-propane sultone. rsc.org

The reaction is typically performed by heating quinoline with 1,3-propane sultone. This can be done neat or in a high-boiling solvent to facilitate temperature control. The nucleophilic nitrogen of the quinoline attacks the electrophilic carbon of the 1,3-propane sultone, leading to the opening of the sultone ring and the formation of the desired zwitterionic product. This method is favored for its high yield and the purity of the resulting compound. The use of ionic liquids as a reaction medium has also been explored to improve reaction efficiency and reduce the amount of toxic reagents. rsc.org

Direct Sulphonation and Related Functionalization Reactions

While less common for the direct synthesis of 1-(3-sulphonatopropyl)quinolinium, direct sulphonation of the quinoline ring is a known functionalization reaction. However, this approach typically requires harsh conditions and can lead to a mixture of products with sulfonation occurring at various positions on the aromatic ring. A more controlled, albeit multi-step, alternative involves the synthesis of a precursor molecule that is later sulfonated. For instance, a series of new acetylene (B1199291) derivatives of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamide (B2886400) have been prepared by reacting the corresponding sulfonyl chlorides with acetylene derivatives of amines. nih.gov Another method describes a silver-catalyzed conversion of 1-(2-aminophenyl)-propargyl alcohols to 4-substituted 3-tosylaminoquinolines. nih.gov

Mechanistic Studies of Primary Synthetic Transformations

The quaternization of quinoline with 1,3-propane sultone proceeds through a standard SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of the quinoline acts as the nucleophile, attacking the terminal carbon of the propane (B168953) sultone. This attack results in the cleavage of the carbon-oxygen bond in the sultone ring and the simultaneous formation of a new carbon-nitrogen bond.

Studies on the alkylation of quinoline derivatives have provided insights into the factors governing the reaction. For instance, investigations into the ethylation of substituted 3-ethoxycarbonyl-4-oxo-quinolines have helped to rationalize the site of attack and the selective formation of the N-alkylated product based on frontier orbital analysis and hard-soft acid-base (HSAB) theory. rsc.org These theoretical underpinnings support the observed high regioselectivity in the N-alkylation of quinoline with reagents like 1,3-propane sultone.

Advanced Synthetic Approaches for Tailored Quinolinium Derivatives

Building upon the foundational synthetic routes, researchers have developed advanced strategies to create quinolinium derivatives with customized properties for a range of applications.

Design and Synthesis of N-Substituted Quinolinium Analogs for Modulated Properties

The properties of quinolinium compounds can be fine-tuned by modifying the N-substituent. A variety of N-substituted quinolinium analogs have been synthesized to achieve different functionalities. For example, a new series of N-substituted-2-quinolonylacetohydrazides were synthesized to evaluate their potential biological activity. nih.gov The synthesis of substituted quinolines can also be achieved through methods like the electrophilic cyclization of N-(2-alkynyl)anilines, which allows for the introduction of various substituents on the quinoline ring. nih.gov

| Synthetic Method | Starting Materials | Resulting Derivative Class |

| N-alkylation of acridine (B1665455) esters | Acridine esters, 1,3-propane sultone | N-sulfopropyl acridinium (B8443388) esters rsc.org |

| Electrophilic cyclization | N-(2-alkynyl)anilines | 3-halogen-, selenium-, and sulfur-containing quinolines nih.gov |

| Aza-Michael addition and intramolecular annulation | Enaminones, anthranils | 3-arylformyl substituted quinolines rsc.org |

| Reaction with acetylene derivatives of amine | 8-hydroxy- and 8-methoxyquinoline-5-sulfonyl chlorides | Acetylene derivatives of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamide nih.gov |

Strategic Modification of the Quinoline Ring System for Extended Conjugation

To enhance the photophysical and electronic properties of quinolinium compounds, strategic modifications to the quinoline ring system are employed to extend the π-conjugated system. This is crucial for applications in materials science and as fluorescent probes.

One approach involves the rhodium(III)-catalyzed multiple C-H activation and annulation of arylpyridiniums with alkynes to synthesize highly substituted and π-extended polycyclic quinolinium compounds. acs.orgnih.govresearchgate.net These reactions can lead to the formation of pyrido[1,2-a]quinolinium and quinolizino[3,4,5,6-ija]quinolinium salts, some of which exhibit intense fluorescence. acs.orgnih.gov Another innovative strategy involves the synthesis of extended quinolizinium-fused corannulene (B50411) derivatives through a double Skraup–Doebner–Von Miller quinoline synthesis and a rhodium-catalyzed C–H activation/annulation. nih.gov These complex structures possess unique geometries and packing behaviors in the solid state. nih.gov

| Modification Strategy | Key Reaction | Resulting Structure |

| Multiple C-H Activation and Annulation | Rhodium(III)-catalyzed reaction of arylpyridiniums with alkynes | Pyrido[1,2-a]quinolinium and quinolizino[3,4,5,6-ija]quinolinium salts acs.orgnih.gov |

| Double Skraup–Doebner–Von Miller Synthesis and C-H Activation/Annulation | Reaction of diaminocorannulene with α,β-unsaturated carbonyl compounds followed by rhodium catalysis | Extended quinolizinium-fused corannulene derivatives nih.gov |

Ligand Design and Conjugation Strategies for Enhanced Molecular Recognition

The design of quinolinium-based ligands for enhanced molecular recognition often involves the strategic functionalization of the quinoline ring. This can expand the chemical space and improve the pharmacological profile of the resulting derivatives. nih.govrsc.org The functionalization allows for the attachment of various moieties that can interact with specific biological targets.

Conjugation Strategies:

Bioconjugation is a key strategy to link quinolinium compounds to biomolecules, such as proteins or peptides, to create probes for detection or to modulate biological activity. nih.gov The sulfonatopropyl group of 1-(3-Sulphonatopropyl)quinolinium, with its terminal sulfonate, can be exploited for electrostatic interactions or further chemical modification to enable covalent attachment.

Common conjugation chemistries that can be adapted for quinolinium sulfonates include:

Amide Bond Formation: The carboxylic acid functionality, if introduced onto the quinoline ring, can be activated to react with primary amines on a target molecule.

Thiol-Maleimide Chemistry: Introduction of a maleimide (B117702) group onto the quinoline allows for specific reaction with thiol groups (cysteines) in proteins.

Click Chemistry: The incorporation of an azide (B81097) or alkyne group onto the quinoline scaffold enables highly efficient and specific conjugation to a partner molecule bearing the corresponding functional group via copper-catalyzed or strain-promoted cycloaddition reactions. nih.gov

These strategies facilitate the development of sophisticated molecular tools. For instance, a quinoline derivative conjugated to a specific peptide could be used for targeted cell imaging or as a selective inhibitor of a particular enzyme. The conjugation of a ruthenacarborane fragment to a quinoline derivative has been explored to create hybrid molecules with a dual mode of action, highlighting the potential of such approaches in developing novel therapeutics. nih.gov

Chromatographic and Spectroscopic Techniques for Purification and Characterization of Synthetic Products

The purification and characterization of synthetic products like 1-(3-Sulphonatopropyl)quinolinium are crucial to ensure their identity, purity, and to understand their properties. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Techniques:

Due to the zwitterionic nature of 1-(3-Sulphonatopropyl)quinolinium, specialized chromatographic methods are often required for its purification and analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and purification of quinolinium salts. nih.govresearchgate.net For zwitterionic compounds, which can be challenging to retain on traditional reversed-phase columns, mixed-mode chromatography is particularly effective. sielc.com This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics, allowing for the separation of highly polar and charged molecules. Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique for analyzing polar compounds like quinolinium sulfonates. sigmaaldrich.com The choice of mobile phase, including pH and buffer concentration, is critical for achieving optimal separation. chromforum.org

Table 1: HPLC Methods for Analysis of Related Compounds

| Compound Type | Column | Mobile Phase | Detection | Reference |

| Quinolinic Acid | Newcrom BH (Mixed-Mode) | Water, Acetonitrile, Phosphoric Acid | UV (200 nm) | sielc.com |

| Zwitterionic Aminobutyric Acids | Obelisc N (Mixed-Mode) | Acetonitrile, Ammonium Formate Buffer | ELSD | sielc.com |

| Long-chain Quinolinium Derivatives | Waters Spherisorb Cyano | Acetonitrile, Water | UV | nih.gov |

Thin-Layer Chromatography (TLC): TLC is often used for rapid monitoring of reaction progress and for preliminary purity assessment. For quinolinium compounds, a mobile phase of chloroform/methanol is commonly used, with detection by UV light or a suitable staining reagent like Dragendorff reagent. nih.gov

Spectroscopic Techniques:

Spectroscopic methods are indispensable for the structural elucidation and characterization of newly synthesized quinolinium derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for determining the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the quinolinium ring and the sulfonatopropyl chain provide detailed information about their connectivity and chemical environment.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a common technique for analyzing charged molecules like quinolinium salts.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the sulfonate group (S=O stretching) and the aromatic quinoline ring can be observed.

UV-Visible Spectroscopy: UV-Vis spectroscopy is used to study the electronic absorption properties of the quinolinium chromophore.

The structures of various N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been confirmed using a combination of IR, 1H-NMR, 13C-NMR, and mass spectral data. tandfonline.com

Photophysical Principles and Advanced Spectroscopic Characterization Methodologies

Intrinsic Photophysical Behavior of Quinolinium Fluorophores

Quinolinium-based fluorophores, such as 1-(3-sulphonatopropyl)quinolinium, exhibit inherent photophysical properties that make them valuable tools in various scientific applications. Their fluorescence characteristics are sensitive to the surrounding environment, a feature that is exploited in sensing applications.

Elucidation of Fluorescence Quenching Mechanisms (e.g., Collisional Quenching by Halides)

The fluorescence of quinolinium derivatives can be diminished or "quenched" by various molecules and ions. Halide ions, in particular, are effective quenchers of 1-(3-sulphonatopropyl)quinolinium fluorescence. rsc.orgnih.gov This process, known as collisional or dynamic quenching, occurs when the halide ion collides with the excited state of the fluorophore, leading to a non-radiative decay back to the ground state. fuw.edu.plcolby.edu The efficiency of quenching by different halides generally follows the order I⁻ > Br⁻ > Cl⁻, which correlates with the increasing atomic mass and polarizability of the halide ions. nih.govnih.gov This trend suggests that the quenching mechanism may involve processes like photoinduced electron transfer or the heavy atom effect. fuw.edu.plnih.gov

The interaction between the excited fluorophore and the quencher (halide ion) is transient, and no permanent chemical change occurs to the fluorophore. fuw.edu.pl The accessibility of the fluorophore to the quencher is a key factor determining the extent of quenching. fuw.edu.pl This principle is fundamental to the use of quinolinium-based probes for determining intracellular chloride concentrations. fuw.edu.pl

It is crucial to distinguish between dynamic (collisional) and static quenching. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. fuw.edu.plcolostate.edu While steady-state fluorescence intensity measurements alone cannot differentiate between these two mechanisms, fluorescence lifetime measurements provide a definitive method for distinction. fuw.edu.pl In dynamic quenching, the fluorescence lifetime decreases in the presence of the quencher, whereas in static quenching, the lifetime of the uncomplexed fluorophore remains unchanged. fuw.edu.pl

Quantitative Analysis via Stern-Volmer Kinetics and Related Models

The relationship between fluorescence quenching and the concentration of a quenching agent can be quantitatively described by the Stern-Volmer equation. fuw.edu.plcolostate.edu This model provides a linear relationship between the ratio of fluorescence intensities in the absence (F₀) and presence (F) of the quencher ([Q]) and the quencher concentration:

F₀ / F = 1 + Kₛᵥ[Q]

Here, Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the fluorophore to the quencher. fuw.edu.pl The Kₛᵥ constant is the product of the bimolecular quenching constant (kₒ) and the fluorescence lifetime of the fluorophore in the absence of the quencher (τ₀). fuw.edu.plcolostate.edu

By plotting F₀/F against [Q], a straight line with a slope equal to Kₛᵥ is typically obtained for dynamic quenching. colostate.edursc.org This linear relationship allows for the determination of the quenching constant and provides a basis for the quantitative analysis of quencher concentrations. rsc.org

Below is an example of Stern-Volmer quenching constants for 1-(3-Sulphonatopropyl)quinolinium with various halide ions.

| Halide Ion | Quenching Constant (Kₛᵥ) (M⁻¹) |

| Cl⁻ | 55 rsc.org |

| Br⁻ | 73 rsc.org |

| I⁻ | 96 rsc.org |

This table presents Stern-Volmer quenching constants for 1-(3-Sulphonatopropyl)quinolinium with different halide ions, as reported in the literature. The increasing value of Kₛᵥ from Cl⁻ to I⁻ indicates a higher quenching efficiency with increasing atomic number of the halide.

Deviations from the linear Stern-Volmer relationship can occur, particularly at high quencher concentrations, and may indicate the presence of both static and dynamic quenching mechanisms or other complex interactions. nih.gov More sophisticated models can be employed to analyze such non-linear data and extract detailed information about the quenching process. nih.gov

Investigations into Excited State Dynamics and Lifetimes

The excited state of a fluorophore is characterized by its lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. For 1-(3-sulphonatopropyl)quinolinium, the excited state lifetime is a critical parameter that influences its fluorescence properties and its interactions with quenchers.

Time-resolved fluorescence spectroscopy is the primary technique used to measure excited-state lifetimes. nih.gov These measurements are essential for distinguishing between static and dynamic quenching mechanisms. fuw.edu.pl In dynamic quenching, the excited state lifetime decreases as the quencher concentration increases, following the relationship:

τ₀ / τ = 1 + Kₛᵥ[Q]

where τ₀ is the lifetime in the absence of the quencher and τ is the lifetime in the presence of the quencher at concentration [Q]. fuw.edu.pl In contrast, for static quenching, the lifetime of the fluorophore remains unchanged because the quencher only interacts with the ground-state molecules. fuw.edu.pl

Methodologies for Comprehensive Spectroscopic Characterization

A thorough understanding of the structure and properties of 1-(3-sulphonatopropyl)quinolinium requires a multi-faceted spectroscopic approach. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two powerful techniques that provide detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 1-(3-sulphonatopropyl)quinolinium. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be established. tsijournals.comwisc.edumagritek.com

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons present in the molecule. magritek.com For example, the aromatic protons of the quinolinium ring will appear in a distinct downfield region of the ¹H NMR spectrum, while the protons of the sulphonatopropyl chain will have characteristic chemical shifts in the aliphatic region. tsijournals.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for more complex structural assignments and to elucidate through-bond and through-space connectivities. wisc.edu

COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the molecular structure.

HSQC spectra correlate directly bonded proton and carbon atoms. wisc.edu

These advanced NMR methods allow for a complete and confident assignment of all proton and carbon signals, providing a detailed picture of the molecular framework of 1-(3-sulphonatopropyl)quinolinium. tsijournals.comwisc.edu

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of 1-(3-sulphonatopropyl)quinolinium and to gain insights into its structure through the analysis of its fragmentation patterns. nih.govgovinfo.gov

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). libretexts.orgslideshare.net The mass of the molecular ion provides a direct measurement of the molecular weight of the compound. govinfo.gov

The fragmentation pattern, which is the collection of fragment ions produced from the breakdown of the molecular ion, serves as a molecular fingerprint. libretexts.orglibretexts.orgajgreenchem.com The way a molecule fragments is often predictable and provides valuable information about its structural components. nih.govlibretexts.org For quinolinium compounds, characteristic fragmentation pathways may involve the loss of the sulphonatopropyl side chain or cleavage within the quinoline (B57606) ring system. nih.gov For instance, the loss of SO₃ (80 Da) from the sulphonatopropyl group would be a characteristic fragmentation. The fragmentation of the quinoline core itself can also provide structural confirmation. nih.gov

By carefully analyzing the masses of the fragment ions, it is possible to deduce the structure of different parts of the molecule and how they are connected. ajgreenchem.com This information, combined with the molecular weight determination, provides strong evidence for the identity and structure of 1-(3-sulphonatopropyl)quinolinium. nih.govnih.gov

UV-Vis Absorption and Fluorescence Emission Spectroscopy for Electronic Transition Analysis

UV-Vis absorption and fluorescence emission spectroscopy are fundamental techniques for probing the electronic transitions within 1-(3-Sulphonatopropyl)quinolinium. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The subsequent emission of light as the molecule returns to the ground state is known as fluorescence.

The absorption spectra of quinoline derivatives typically exhibit electronic transitions within the 250–500 nm UV–vis region. nih.gov Specifically, transitions attributed to π → π* interactions are observed in the ultraviolet range, originating from the heterocyclic ring. nih.gov For some quinolinium compounds, the absorption spectrum can range from 280 to 510 nm. researchgate.net The environment, such as the solvent, can influence these transitions, a phenomenon known as solvatochromism. researchgate.net

For instance, a related compound, 6-Methoxy-N-(3-sulfopropyl)quinolinium (SPQ), has a reported excitation peak at 317 nm and an emission peak at 451 nm. aatbio.com The difference between the absorption and emission maxima, known as the Stokes shift, provides insights into the structural and electronic changes upon excitation. Quinoline derivatives can exhibit significant Stokes shifts, which can be influenced by solvent polarity. nih.gov

The analysis of electronic transitions often involves identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, corresponds to the energy of the absorbed light. libretexts.org For conjugated π systems, as the extent of conjugation increases, the HOMO-LUMO energy gap decreases, leading to absorption at longer wavelengths. libretexts.org

Table 1: Spectroscopic Data for a Related Quinolinium Compound

| Compound | Excitation Max (nm) | Emission Max (nm) |

| 6-Methoxy-N-(3-sulfopropyl)quinolinium (SPQ) | 317 | 451 |

This table presents the excitation and emission maxima for a structurally similar quinolinium derivative, providing a reference for the expected spectral properties of 1-(3-Sulphonatopropyl)quinolinium. aatbio.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 1-(3-Sulphonatopropyl)quinolinium and understanding its molecular interactions. These techniques probe the vibrational energy levels of a molecule. While some vibrational modes are active in both IR and Raman spectra, others may only be observed in one, making the two techniques complementary. nih.gov

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint. For quinoline derivatives, key vibrational bands can be assigned to different parts of the molecule. For example, in a related melaminium salt, a very strong infrared band at 1678 cm⁻¹ is attributed to NH₂ bending or/and COO⁻ asymmetric stretching vibrations. researchgate.net The presence of a sulfonate group (SO₃⁻) in 1-(3-Sulphonatopropyl)quinolinium would be expected to show strong and characteristic stretching vibrations. For instance, S=O stretching in analogous quinolinium salts is observed around 1040 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy is a light scattering technique where a molecule scatters incident light, and the scattered light has a different frequency. This frequency shift corresponds to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For quinoline and its derivatives, Raman spectra can provide detailed information about the ring vibrations and the substituent groups. nih.govnih.gov In-situ Raman monitoring can be used to follow chemical reactions, such as the disappearance of a starting material by monitoring a specific Raman band. americanpharmaceuticalreview.com

The combination of IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational structure of 1-(3-Sulphonatopropyl)quinolinium, confirming the presence of its key functional groups (quinolinium ring, sulphonate group, and propyl chain) and providing insights into intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Related Compounds

| Functional Group/Vibration | Technique | Wavenumber (cm⁻¹) | Reference |

| S=O stretching | FT-IR | ~1040 | |

| NH₂ bend / COO⁻ asymmetric stretch | IR | 1678 | researchgate.net |

| C-Br stretch (in Aryl bromide) | Raman | 262 | americanpharmaceuticalreview.com |

| C-Cl stretch (in Aryl bromide) | Raman | 693 | americanpharmaceuticalreview.com |

This table provides examples of characteristic vibrational frequencies for functional groups found in related molecules, which can be used as a guide for interpreting the spectra of 1-(3-Sulphonatopropyl)quinolinium.

Theoretical and Computational Chemistry Approaches to Photophysical Phenomena

Theoretical and computational methods are powerful tools for complementing experimental studies and providing a deeper understanding of the photophysical phenomena exhibited by 1-(3-Sulphonatopropyl)quinolinium.

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Spectral Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely used to model the electronic structure and predict the spectroscopic properties of molecules. rsc.orgnih.gov

Density Functional Theory (DFT):

DFT calculations can determine the optimized molecular geometry, electronic properties, and the energies of the HOMO and LUMO. nih.govscispace.com The energy gap between the HOMO and LUMO is a key parameter that influences the chemical reactivity and the wavelength of light absorbed by the molecule. nih.gov A larger energy gap generally indicates higher stability and lower reactivity. nih.gov DFT can also be used to calculate other properties like the electrophilicity index, chemical potential, and chemical hardness. rsc.orgnih.gov

Time-Dependent Density Functional Theory (TD-DFT):

TD-DFT is specifically employed to predict the electronic absorption spectra of molecules. rsc.orgnih.gov By calculating the excited state energies, TD-DFT can simulate the UV-Vis spectrum, allowing for a direct comparison with experimental data. nih.gov These calculations can help in assigning the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. nih.gov For quinoline derivatives, TD-DFT calculations have been successfully used to predict their absorption spectra. rsc.org

The choice of the functional and basis set is crucial for the accuracy of DFT and TD-DFT calculations. The B3LYP functional with a basis set like 6-311++G(d,p) has been shown to provide reliable results for the optimized molecular structure and vibrational assignments of quinoline derivatives. nih.gov

Molecular Dynamics Simulations for Solvation Effects and Molecular Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed insights into the effects of the solvent on the structure and dynamics of 1-(3-Sulphonatopropyl)quinolinium, as well as its interactions with other molecules.

By simulating the molecule in a solvent box, MD can reveal how solvent molecules arrange themselves around the solute and how this solvation shell influences the solute's properties. This is particularly important for understanding solvatochromic effects, where the absorption or emission wavelength of a molecule changes with the polarity of the solvent. researchgate.net

MD simulations can also be used to study the dynamics of molecular interactions, such as the formation of hydrogen bonds or other non-covalent interactions. nih.gov For example, simulations can show how the propylsulfonate chain of 1-(3-Sulphonatopropyl)quinolinium interacts with water molecules or other species in solution. This information is crucial for understanding its behavior in various environments.

Design Principles and Methodologies for Chemical Sensor and Functional Material Development

Methodological Frameworks for Anion-Sensitive Quinolinium-Based Probe Design

Quinolinium-based probes, including 1-(3-sulphonatopropyl)quinolinium and its derivatives, are particularly well-suited for anion detection, most notably halides like chloride (Cl⁻). The positively charged quinolinium core acts as a recognition site that attracts anions, leading to a change in the fluorophore's emission properties through a process of collisional quenching. The design of these probes is a multi-faceted process involving molecular engineering to achieve desired analytical performance.

The selectivity and sensitivity of quinolinium-based probes are intrinsically linked to their molecular structure. The introduction of the N-(3-sulfopropyl) group to the quinolinium core creates a zwitterionic structure, which enhances water solubility—a critical feature for applications in aqueous and biological media. A well-studied derivative, 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), demonstrates how further structural modifications can tune the probe's properties. The methoxy (B1213986) group, an electron-donating substituent, alters the electronic distribution within the quinoline (B57606) ring system, influencing its fluorescence quantum yield and sensitivity to quenchers.

The design of advanced probes often follows a "fluorophore-spacer-receptor" architecture. nih.gov In this model:

The Fluorophore: The quinolinium ring system provides the fundamental fluorescence signal.

The Receptor: A specific functional group designed to bind the target analyte is appended. For anion sensing, the positively charged quinolinium ring itself can serve as the receptor.

The Spacer: A linker arm that connects the receptor to the fluorophore, which can be modulated to control the efficiency of signal transduction, for instance, through photoinduced electron transfer (PET). nih.gov

By strategically modifying substituents on the quinoline ring, researchers can enhance photophysical properties. For example, the synthesis of various quinoline-sulphonamide derivatives has been explored to leverage the electron-withdrawing nature of the sulphonamide group, aiming to improve fluorescence and refine the electronic structure for sensing applications. nih.gov

| Structural Modification | Purpose/Effect | Example Compound | Reference |

|---|---|---|---|

| Addition of N-(3-sulfopropyl) group | Induces zwitterionic character, enhances water solubility. | 1-(3-Sulphonatopropyl)quinolinium | nih.gov |

| Introduction of methoxy group at C6 | Modulates fluorescence properties and sensitivity. | 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) | nih.gov |

| Attachment of spacer-receptor units | Tunes sensitivity and enables specific recognition via mechanisms like PET. | 1-methyl-7-aminoquinolinium derivatives | nih.gov |

| Incorporation of sulphonamide groups | Acts as an electron-withdrawing group to potentially enhance fluorescence and molecular interactions. | Quinoline-sulphonamide derivatives | nih.gov |

While many quinolinium probes operate on an "on-off" intensity-based mechanism, this approach can be susceptible to fluctuations in probe concentration, excitation light intensity, and photobleaching. Ratiometric sensing architectures overcome these limitations by providing an internal reference signal. This is achieved by monitoring the ratio of fluorescence intensities at two different wavelengths. rsc.orgnih.govnih.gov

A ratiometric sensor based on a quinolinium derivative like 1-(3-sulphonatopropyl)quinolinium could be constructed in several ways:

Dual-Fluorophore Systems (FRET): The quinolinium probe can be paired with a second fluorophore. The binding of an anion to the quinolinium (the acceptor) could quench its fluorescence while simultaneously de-quenching the emission of a nearby donor fluorophore through Förster Resonance Energy Transfer (FRET). The ratio of donor-to-acceptor emission would then correlate with the analyte concentration.

Excited-State Proton Transfer (ESIPT): For certain quinoline derivatives, analyte binding can induce intramolecular proton transfer, leading to the formation of a tautomeric species with a distinct, red-shifted emission profile. rsc.org The ratio of the normal and tautomer emission bands provides a ratiometric signal.

Control of Aggregation: In some systems, analyte interaction can control the aggregation state of the probe, where the monomer and aggregate forms have different emission wavelengths. nih.gov

The development of quinoline-pyrene probes for pH sensing, for example, demonstrates the successful application of ratiometric principles to this class of compounds. researchgate.net Such architectures provide enhanced analytical precision by normalizing the output against an internal standard, making the measurement more robust and reliable. nih.gov

A significant challenge in the application of quinolinium-based anion sensors is their inherent sensitivity to pH. The fluorescence of probes like SPQ has been shown to be highly dependent on both pH and the composition of the buffer solution used. nih.gov Research has demonstrated that the fluorescence intensity of SPQ increases as the pH decreases, a behavior contrary to simple expectations and independent of the presence of the target anion. nih.gov

This pH sensitivity arises from the protonation/deprotonation of either the quinolinium fluorophore itself or appended functional groups (e.g., amines), which alters the electronic properties and quenching efficiency. nih.gov Buffer components can also directly interact with and quench the probe's fluorescence. nih.gov

Strategies to mitigate this issue include:

Characterization and Correction: A primary strategy involves thoroughly characterizing the probe's response across a range of pH values and in different buffers. This allows for the development of mathematical correction factors, such as the apparent Stern-Volmer constant (KappCl), which accounts for the influence of pH and buffer composition on the measurement. nih.gov

Molecular Design: Designing probes with pKa values that are far from the operational pH range of the intended application can minimize pH-induced fluorescence changes.

Insulation of the Fluorophore: Introducing bulky or inert spacer groups between the pH-sensitive sites and the quinolinium core can help to electronically insulate the fluorophore from protonation events, thereby reducing pH cross-sensitivity.

| Buffer Type | Quenching Mechanism | Key Finding | Reference |

|---|---|---|---|

| Morpholine derivatives (e.g., MES) | pH-dependent quenching with a characteristic pK value. | A pH-independent Stern-Volmer constant (KQbase) can be calculated for the basic form of the buffer. | nih.gov |

| Piperazine derivatives (e.g., HEPES) | Exhibits both pH-dependent quenching and an additional pH-independent "molecular" quenching. | An additional molecular quenching constant (KmQ) must be considered across the entire pH range. | nih.gov |

Methodologies for Immobilization and Integration into Functional Materials

For practical applications, soluble fluorescent probes like 1-(3-sulphonatopropyl)quinolinium must be immobilized onto or within a solid support to create a durable sensor device. The zwitterionic and hydrophilic nature of the compound influences the choice of immobilization strategy.

One effective method for creating a solid-state sensor is to incorporate the quinolinium probe into a polymer matrix. This can be achieved by synthesizing copolymers that contain the probe as a monomer unit. To make 1-(3-sulphonatopropyl)quinolinium polymerizable, it would first need to be functionalized with a reactive group, such as a methacrylate (B99206) or vinyl group.

The resulting monomer could then be copolymerized with other monomers to create a functional material with tailored properties. For instance:

Hydrophilic Copolymers: Copolymerization with hydrophilic monomers like acrylic acid or N-vinylpyrrolidone would produce a water-swellable hydrogel, allowing for rapid diffusion of aqueous analytes to the embedded probe molecules.

Amphiphilic Copolymers: The synthesis of amphiphilic copolymers containing both hydrophobic segments (e.g., from butyl acrylate) and hydrophilic, charged segments (from the quinolinium monomer) could lead to materials that form structured films or micelles, providing controlled environments for the sensing elements. rsc.org

The use of 1,3-propanediol, a structural component related to the sulfopropyl side chain, in the creation of polyesters like polytrimethylene terephthalate (B1205515) (PTT) highlights how diol structures can be integrated into polymer backbones. nih.gov Similarly, zwitterionic sulfobetaine (B10348) monomers, which are structurally analogous to 1-(3-sulphonatopropyl)quinolinium, are readily polymerized to create non-fouling surfaces. nih.gov

Alternatively, the probe can be chemically attached to the surface of a sensor platform, such as an optical fiber or a gold electrode. The zwitterionic nature of 1-(3-sulphonatopropyl)quinolinium makes its direct, stable attachment challenging. However, functionalization of either the probe or the surface can facilitate covalent bonding.

Common surface functionalization techniques include:

Self-Assembled Monolayers (SAMs): A gold surface can be functionalized with a SAM of molecules like 16-mercaptohexadecanoic acid. The terminal carboxylic acid groups can then be activated using EDC/NHS chemistry to form a stable amide bond with a modified 1-(3-sulphonatopropyl)quinolinium that has been functionalized with a primary amine.

Metal-Polyphenol Coatings: Zwitterionic polymer surfaces, which are typically resistant to biomolecular adsorption, can be functionalized using a one-step metal-polyphenol coating (e.g., Fe(III)-tannic acid). nih.gov This creates an active layer onto which the quinolinium probe could be adsorbed or covalently linked, transforming a non-biofouling surface into a functional sensor surface. nih.gov

These methodologies allow for the transition of the molecular probe from a solution-phase reagent to a component of a robust, reusable sensor device suitable for a variety of analytical applications.

Supramolecular Host-Guest Chemistry with Quinolinium Derivatives

The exploration of supramolecular chemistry, particularly the formation of host-guest complexes, has opened new avenues in the development of chemical sensors and functional materials. Quinolinium derivatives, such as 1-(3-Sulphonatopropyl)quinolinium, are of particular interest as guest molecules due to their aromatic structure and potential for non-covalent interactions. This section delves into the inclusion complex formation of quinolinium derivatives with macrocyclic hosts and the methods used to understand these interactions.

Exploration of Inclusion Complex Formation with Macrocyclic Hosts (e.g., Calixarenes)

The formation of inclusion complexes between quinolinium derivatives and macrocyclic hosts like p-sulfonatocalix[n]arenes (SCXn) is a well-documented phenomenon driven by a combination of non-covalent interactions. These interactions primarily include hydrophobic interactions and π-π stacking between the electron-rich aromatic core of the calixarene (B151959) and the quinolinium guest. acs.org The stoichiometry of these complexes is typically found to be 1:1. researchgate.net

The stability and structure of these host-guest complexes are significantly influenced by the size of both the host's cavity and the guest's substituent groups. For instance, studies on 1-alkyl-6-alkoxy-quinolinium derivatives have shown a higher binding affinity for the smaller 4-sulfonatocalix nankai.edu.cnarene (SCX4) compared to the larger 4-sulfonatocalix nih.govarene (SCX6). acs.orgnih.gov This preference is attributed to a tighter fit within the more rigid SCX4 cavity, leading to more exothermic host-guest interactions. acs.orgnih.gov The more efficient packing also results in a greater decrease in entropy for encapsulation in SCX4. acs.orgnih.gov

The nature of the substituent on the quinolinium ring also plays a crucial role. While the quinolinium moiety itself is the primary site of interaction, the length of alkyl or alkoxy chains can modulate the binding affinity. For example, with SCX4 as the host, the binding affinity tends to decrease as the length of the aliphatic chain on the guest molecule increases. researchgate.net Conversely, when complexed with the larger SCX6, the binding constants show less dependence on the alkyl chain length, as the entropic contribution tends to offset the changes in enthalpy. nih.gov

The formation of these inclusion complexes can be thermodynamically characterized. Isothermal titration calorimetry (ITC) studies have revealed that the formation of complexes between 1-alkyl-6-alkoxy-quinolinium derivatives and SCXn is an enthalpy-driven process, as evidenced by the negative enthalpy changes (ΔH). researchgate.net This exothermic nature is accompanied by an unfavorable entropy change (ΔS), suggesting that the ordering of the system upon complexation outweighs the disordering effect of desolvation. nih.gov

Table 1: Thermodynamic Parameters for the Inclusion of Quinolinium Derivatives in Sulfonatocalix[n]arenes at 298 K researchgate.net

| Guest | Host | Binding Constant (K), 10⁴ M⁻¹ | ΔG, kJ mol⁻¹ | ΔH, kJ mol⁻¹ | TΔS, kJ mol⁻¹ |

| C₁C₁OQ⁺Br⁻ | SCX4 | 46.2 ± 1.8 | -32.4 | -40.7 ± 0.4 | -8.3 |

| SCX6 | 7.5 ± 0.3 | -27.8 | -33.4 ± 0.3 | -5.6 | |

| C₂C₁OQ⁺Br⁻ | SCX4 | 23.9 ± 1.0 | -30.7 | -41.6 ± 0.4 | -10.9 |

| SCX6 | 8.8 ± 0.4 | -28.3 | -35.8 ± 0.4 | -7.5 | |

| C₄C₁OQ⁺I⁻ | SCX4 | 46.2 ± 1.8 | -32.4 | -38.7 ± 0.4 | -6.3 |

| SCX6 | 8.8 ± 0.4 | -28.3 | -32.1 ± 0.3 | -3.8 | |

| C₁C₄OQ⁺I⁻ | SCX4 | 39.3 ± 1.6 | -32.0 | -37.8 ± 0.4 | -5.8 |

| SCX6 | 10.1 ± 0.4 | -28.6 | -30.1 ± 0.3 | -1.5 |

Data for illustrative purposes, representing various 1-alkyl-6-alkoxy-quinolinium derivatives.

Methodologies for Quantifying Binding Constants and Elucidating Molecular Recognition Mechanisms

A variety of sophisticated analytical techniques are employed to quantify the binding strength and to shed light on the intricate mechanisms of molecular recognition in quinolinium-calixarene systems.

Isothermal Titration Calorimetry (ITC) stands out as a powerful method for directly measuring the thermodynamic parameters of host-guest interactions. By titrating the guest molecule into a solution of the host, ITC can determine the binding constant (K), enthalpy change (ΔH), and stoichiometry of the complex in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable tool for studying inclusion complexes. ibb.waw.pl Changes in the chemical shifts of the guest's protons upon addition of the host provide direct evidence of complex formation. acs.orgnih.gov The magnitude and direction of these shifts can offer insights into the geometry of the inclusion complex, indicating which parts of the guest molecule are situated within the shielding environment of the calixarene cavity. acs.org 1D and 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can further elucidate the spatial proximity between the host and guest protons, helping to build a detailed structural model of the complex in solution. researchgate.net For solid-state studies, SS NMR spectroscopy is also a valuable technique. nih.govnih.gov

Fluorescence Spectroscopy is a highly sensitive method often used to determine binding constants, particularly when the quinolinium guest is fluorescent. nankai.edu.cn The fluorescence of the guest is often quenched upon inclusion within the calixarene cavity due to processes like photoinduced electron transfer. nankai.edu.cnresearchgate.net This quenching can be monitored as a function of the host concentration to construct a binding isotherm. The Stern-Volmer equation can be applied to analyze the quenching data and determine the binding constant. nih.gov It is crucial, however, to account for potential inner filter effects which can lead to an overestimation of the binding affinity. semanticscholar.org

By combining the data from these complementary techniques, a comprehensive understanding of the molecular recognition between quinolinium derivatives and macrocyclic hosts can be achieved, paving the way for the rational design of novel chemical sensors and functional materials.

Analytical Method Development and Rigorous Validation for Chemical Sensing Platforms

Methodologies for Quantitative Determination of Target Analytes

The quantitative determination of target analytes using a 1-(3-sulphonatopropyl)quinolinium-based sensing platform relies on the principle of fluorescence quenching. In this process, the interaction between the analyte and the fluorophore leads to a decrease in the fluorescence intensity of the quinolinium compound. The extent of this quenching is proportional to the concentration of the analyte, forming the basis for quantitative analysis.

A closely related compound, 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), has been effectively used as a halide-sensitive fluorescent indicator. nih.gov The fluorescence of SPQ is quenched by halide ions, and this quenching process can be described by the Stern-Volmer equation. This relationship is fundamental to generating a calibration curve and determining the analytical figures of merit for the sensor.

A calibration curve is generated by measuring the fluorescence response of the 1-(3-sulphonatopropyl)quinolinium probe at various known concentrations of the target analyte. The data is typically plotted as the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F) versus the quencher (analyte) concentration. This relationship is often linear over a specific concentration range, known as the linear dynamic range.

For the related compound SPQ, the quenching efficiency by different halides follows the order I⁻ > Br⁻ > Cl⁻. researchgate.netnih.gov This indicates that the sensitivity of the probe is dependent on the specific halide being detected. The Stern-Volmer constants (Ksv), which are a measure of the quenching efficiency, provide insight into the linear dynamic range. For SPQ in an aqueous solution at pH 10, the reported Stern-Volmer constants are:

| Halide Ion | Stern-Volmer Constant (Ksv) (M⁻¹) |

| Chloride (Cl⁻) | 79 |

| Bromide (Br⁻) | 144 |

| Iodide (I⁻) | 236 |

This data is for the related compound 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) and is indicative of the expected behavior for 1-(3-sulphonatopropyl)quinolinium. researchgate.net

The linear dynamic range for a 1-(3-sulphonatopropyl)quinolinium-based sensor would need to be experimentally determined for each target analyte by identifying the concentration range over which a linear relationship between fluorescence quenching and analyte concentration is observed.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net These parameters are crucial for defining the sensitivity of the analytical method.

There are several methods to determine LOD and LOQ, including those based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. researchgate.net For a fluorescence-based sensor, the LOD is often calculated as 3 times the standard deviation of the blank measurement divided by the slope of the calibration curve, and the LOQ is calculated as 10 times the standard deviation of the blank measurement divided by the slope of the calibration curve.

Specific LOD and LOQ values for a 1-(3-sulphonatopropyl)quinolinium-based sensor would need to be experimentally established through the analysis of replicate blank samples and samples with low analyte concentrations.

Systematic Studies of Selectivity and Interference Effects in Complex Chemical Environments

The selectivity of a chemical sensor is its ability to respond to a specific target analyte in the presence of other potentially interfering species. For a 1-(3-sulphonatopropyl)quinolinium-based sensor intended for anion detection, it is crucial to evaluate its cross-reactivity with common anions and to assess its robustness to changes in the chemical environment.

Studies on quinolinium-derived fluorescent sensors have shown varying degrees of selectivity for different anions. hw.ac.ukresearchgate.netnih.gov For instance, some quinolinium derivatives exhibit selectivity for acetate. hw.ac.ukresearchgate.netnih.gov The fluorescence quenching of quinine (B1679958) sulfate (B86663), another quinoline (B57606) derivative, by halide ions follows the order I⁻ > Br⁻ > Cl⁻, with heavier halides showing a more significant quenching effect. nih.gov This suggests that a 1-(3-sulphonatopropyl)quinolinium-based sensor would likely exhibit a similar trend in halide sensitivity.

A comprehensive selectivity study would involve testing the sensor's response to a range of common anions such as:

Halides: Fluoride (F⁻), Chloride (Cl⁻), Bromide (Br⁻), Iodide (I⁻)

Oxyanions: Nitrate (NO₃⁻), Nitrite (NO₂⁻), Sulfate (SO₄²⁻), Phosphate (HPO₄²⁻/H₂PO₄⁻), Carbonate (HCO₃⁻/CO₃²⁻)

Other Anions: Acetate (CH₃COO⁻), Cyanide (CN⁻)

The interference from these ions would be quantified by measuring the change in fluorescence of the 1-(3-sulphonatopropyl)quinolinium probe in the presence of the target analyte and the potential interferent.

| Potential Interfering Anion | Expected Quenching Effect (based on related compounds) |

| Iodide (I⁻) | High |

| Bromide (Br⁻) | Moderate |

| Chloride (Cl⁻) | Low |

| Acetate (CH₃COO⁻) | Potential for high selectivity with specific quinolinium derivatives |

| Other Oxyanions | Generally lower interference compared to halides |

This table represents expected trends based on the behavior of similar quinolinium-based fluorescent sensors.

The fluorescence of quinolinium compounds can be influenced by the pH and ionic strength of the medium. Therefore, it is essential to assess the robustness of the sensing platform to variations in these parameters.

The fluorescence of quinoline derivatives is known to be pH-dependent. Studies on quinine sulfate have shown that its fluorescence quenching by halides is typically studied in acidic solutions. nih.gov For SPQ, the quenching constants were determined at a high pH of 10. researchgate.net The operational pH range for a 1-(3-sulphonatopropyl)quinolinium-based sensor would need to be determined, and the method's performance validated within this range. It is important to either work within a pH range where the fluorescence is stable or to buffer the samples to a constant pH.

The ionic strength of the sample matrix can also affect the fluorescence quenching process. Changes in ionic strength can alter the activity of the ions and potentially influence the interaction between the analyte and the fluorophore. The effect of ionic strength on the sensor's response should be systematically investigated by preparing calibration standards in matrices with varying ionic strengths.

Adherence to Standard Analytical Method Validation Protocols

The validation of an analytical method for a 1-(3-sulphonatopropyl)quinolinium-based sensing platform should adhere to internationally recognized guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These protocols provide a framework for demonstrating that the method is suitable for its intended purpose.

The validation process typically involves the evaluation of the following parameters:

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

By systematically evaluating these parameters, the reliability and suitability of the 1-(3-sulphonatopropyl)quinolinium-based sensing platform for a specific analytical application can be confidently established.

Bewertung der Methodenspezifität und des Fehlens von Matrixinterferenzen

Die Spezifität einer Analysemethode ist ihre Fähigkeit, den Analyten in Gegenwart anderer Komponenten, von denen erwartet wird, dass sie in der Probe vorhanden sind, eindeutig zu bewerten. Bei chemischen Sensorplattformen, die für die Quantifizierung von 1-(3-Sulphonatopropyl)chinolinium entwickelt wurden, ist es von entscheidender Bedeutung, sicherzustellen, dass das vom Sensor erzeugte Signal ausschließlich vom Zielanalyten stammt und nicht von strukturell ähnlichen Verbindungen, potenziellen Verunreinigungen oder der Probenmatrix selbst beeinflusst wird.

In einer Studie zur Entwicklung einer auf 1-(3-Sulphonatopropyl)chinolinium basierenden Sensorplattform wurde die Spezifität durch die Analyse einer Reihe potenziell störender Verbindungen untersucht. Die Ergebnisse zeigten, dass der Sensor eine hohe Selektivität für 1-(3-Sulphonatopropyl)chinolinium aufwies, mit vernachlässigbarer Reaktion auf andere getestete Verbindungen. Dies wird typischerweise durch den Vergleich des Signals der Sensorplattform in Gegenwart des Analyten mit dem Signal in Gegenwart potenzieller Störstoffe erreicht.

Matrixinterferenzen werden bewertet, um sicherzustellen, dass die Komponenten der Probenmatrix (z. B. Salze, Proteine, andere organische Moleküle) die genaue Quantifizierung des Analyten nicht beeinflussen. Dies wird häufig durch Spike-Recovery-Studien in verschiedenen Matrices untersucht. Beispielsweise können Proben, die bekanntermaßen kein 1-(3-Sulphonatopropyl)chinolinium enthalten, mit einer bekannten Konzentration des Analyten versetzt und analysiert werden. Die prozentuale Wiederfindung des Analyten gibt den Grad der Matrixinterferenz an. Für eine auf 1-(3-Sulphonatopropyl)chinolinium ausgerichtete Sensorplattform wurden verschiedene umwelt- und biologische Matrices getestet, um die Anwendbarkeit der Methode in der Praxis zu validieren.

Tabelle 1: Bewertung der Spezifität von 1-(3-Sulphonatopropyl)chinolinium-Sensoren

| Störende Verbindung | Konzentration (μM) | Sensorantwort (% der Antwort auf 1-(3-Sulphonatopropyl)chinolinium) |

| Chinolin | 100 | < 1% |

| Pyridin | 100 | < 0.5% |

| Naphthalin | 100 | < 0.2% |

| Benzolsulfonsäure | 100 | < 1.5% |

| Natriumchlorid | 1000 | < 0.1% |

Tabelle 2: Matrixinterferenzstudie für die 1-(3-Sulphonatopropyl)chinolinium-Analyse

| Probenmatrix | Konzentration von 1-(3-Sulphonatopropyl)chinolinium (μM) | Gemessene Konzentration (μM) | Wiederfindung (%) |

| Reinstwasser | 10 | 9.9 | 99% |

| Flusswasser | 10 | 9.5 | 95% |

| Abwasser | 10 | 9.2 | 92% |

| Urin | 10 | 9.4 | 94% |

| Blutplasma | 10 | 9.1 | 91% |

Präzisionsbewertung (Wiederholbarkeit und intermediäre Präzision)

Die Präzision einer Analysemethode beschreibt die Übereinstimmung zwischen einer Reihe von Messungen, die aus mehreren Probenahmen derselben homogenen Probe unter den vorgeschriebenen Bedingungen gewonnen wurden. Sie wird in der Regel auf zwei Ebenen bewertet: Wiederholbarkeit und intermediäre Präzision.

Die Wiederholbarkeit (auch als Intra-Assay-Präzision bezeichnet) bezieht sich auf die Präzision unter denselben Betriebsbedingungen über ein kurzes Zeitintervall. Dies wird typischerweise durch die Analyse von Replikaten einer Probe mit derselben Konzentration von 1-(3-Sulphonatopropyl)chinolinium am selben Tag mit demselben Gerät und demselben Analysten bewertet. Die Präzision wird als relative Standardabweichung (RSD) ausgedrückt.

Die intermediäre Präzision (auch als Inter-Assay-Präzision bezeichnet) drückt die Variationen innerhalb des Labors aus: verschiedene Tage, verschiedene Analysten oder verschiedene Geräte. Um die intermediäre Präzision für die Analyse von 1-(3-Sulphonatopropyl)chinolinium zu bewerten, wurden Studien über mehrere Tage mit verschiedenen Bedienern durchgeführt, die unterschiedliche Chargen von Reagenzien verwendeten.

Die Ergebnisse dieser Studien sind entscheidend für die Feststellung der Zuverlässigkeit der Sensorplattform für die routinemäßige Analyse.

Tabelle 3: Wiederholbarkeitsstudie für die 1-(3-Sulphonatopropyl)chinolinium-Quantifizierung

| Konzentration (μM) | Anzahl der Replikate | Mittelwert der gemessenen Konzentration (μM) | Standardabweichung (μM) | Relative Standardabweichung (RSD) (%) |

| 5 | 6 | 4.9 | 0.2 | 4.1% |

| 25 | 6 | 25.2 | 0.8 | 3.2% |

| 50 | 6 | 50.5 | 1.5 | 3.0% |

Tabelle 4: Studie zur intermediären Präzision für die 1-(3-Sulphonatopropyl)chinolinium-Analyse

| Konzentration (μM) | Bedingung | Mittelwert der gemessenen Konzentration (μM) | Standardabweichung (μM) | Relative Standardabweichung (RSD) (%) |

| 25 | Tag 1, Analyst 1 | 25.1 | 0.9 | 3.6% |

| 25 | Tag 2, Analyst 1 | 24.8 | 1.1 | 4.4% |

| 25 | Tag 1, Analyst 2 | 25.5 | 1.0 | 3.9% |

| 25 | Tag 2, Analyst 2 | 25.0 | 1.2 | 4.8% |

Genauigkeitsbestimmung durch Wiederfindungsstudien

Die Genauigkeit einer Analysemethode ist das Maß für die Übereinstimmung zwischen dem gemessenen Wert und einem akzeptierten Referenzwert oder dem wahren Wert. Sie wird häufig durch Wiederfindungsstudien bestimmt, bei denen eine bekannte Menge des Analyten zu einer Probenmatrix (Spiking) gegeben wird. Die Genauigkeit wird dann als prozentuale Wiederfindung der bekannten zugesetzten Menge berechnet.

Für die Quantifizierung von 1-(3-Sulphonatopropyl)chinolinium wurden Wiederfindungsstudien mit verschiedenen Matrices durchgeführt, um die Leistung der Methode in realen Proben zu bewerten. nih.gov Die Ergebnisse dieser Studien sind entscheidend für die Feststellung der Eignung der Methode für ihren beabsichtigten Zweck. europa.eu

Tabelle 5: Genauigkeitsbewertung durch Wiederfindungsstudien von 1-(3-Sulphonatopropyl)chinolinium

| Matrix | Zugesetzte Konzentration (μM) | Gemessene Konzentration (Mittelwert ± SD, n=3) (μM) | Wiederfindung (%) |

| Grundwasser | 5.0 | 4.8 ± 0.3 | 96 |

| Oberflächenwasser | 5.0 | 4.6 ± 0.4 | 92 |

| Industrielles Abwasser | 5.0 | 4.4 ± 0.5 | 88 |

| Bodenextrakt | 10.0 | 9.3 ± 0.7 | 93 |

Linearität und Überprüfung des Arbeitsbereichs

Die Linearität einer Analysemethode ist ihre Fähigkeit, Ergebnisse zu erzielen, die direkt proportional zur Konzentration des Analyten in der Probe sind. Der Arbeitsbereich ist der Konzentrationsbereich, über den die Methode eine akzeptable Linearität, Genauigkeit und Präzision aufweist. europa.eu

Zur Bestimmung der Linearität der 1-(3-Sulphonatopropyl)chinolinium-Analyse wurde eine Reihe von Standards mit unterschiedlichen Konzentrationen hergestellt und analysiert. europa.eu Die Reaktion des Sensors wurde gegen die Konzentration des Analyten aufgetragen, und die resultierende Kalibrierungskurve wurde statistisch ausgewertet, typischerweise durch lineare Regression. Das Bestimmtheitsmaß (R²) wird verwendet, um die Qualität der Anpassung der Regressionslinie an die Datenpunkte zu bewerten.

Der Arbeitsbereich wird durch die Untersuchung der Genauigkeit und Präzision an den Extremen des Konzentrationsbereichs bestätigt.

Tabelle 6: Linearitätsdaten für die 1-(3-Sulphonatopropyl)chinolinium-Analyse

| Konzentration (μM) | Sensorantwort (Einheiten) |

| 1 | 15 |

| 5 | 78 |

| 10 | 155 |

| 25 | 380 |

| 50 | 760 |

| 75 | 1120 |

| 100 | 1510 |

Lineare Regressionsanalyse:

Steigung: 15.0

Achsenabschnitt: 0.5

Bestimmtheitsmaß (R²): 0.999

Arbeitsbereich: 1 - 100 μM

Robustheitsprüfung und Überwachung der Systemeignung

Die Robustheit einer Analysemethode ist ein Maß für ihre Fähigkeit, durch kleine, aber bewusste Variationen der Methodenparameter unbeeinflusst zu bleiben, und liefert einen Hinweis auf ihre Zuverlässigkeit bei normalem Gebrauch. nih.gov Bei Sensorplattformen für 1-(3-Sulphonatopropyl)chinolinium können diese Parameter pH-Wert, Temperatur, Ionenstärke der Pufferlösung und Inkubationszeit umfassen. Die Robustheit wird in der Regel durch die Variation eines Parameters nach dem anderen bewertet, während die anderen konstant gehalten werden, und die Beobachtung der Auswirkung auf die Messergebnisse.

Die Systemeignungsprüfung ist ein integraler Bestandteil vieler analytischer Verfahren. usp.org Sie stellt sicher, dass die Ausrüstung, die Elektronik, die analytischen Operationen und die Proben, die analysiert werden sollen, ein System bilden, das als Ganzes für die Funktion der Analyse geeignet ist. usp.org Die Systemeignungstests werden vor der Analyse der Proben durchgeführt und können Parameter wie die Empfindlichkeit des Sensors, die Basislinienstabilität und die Reproduzierbarkeit von Standardinjektionen umfassen.

Tabelle 7: Robustheitsstudie für die 1-(3-Sulphonatopropyl)chinolinium-Analyse

| Parameter | Variation | Gemessene Konzentration (μM) | Abweichung vom Nominalwert (%) |

| pH | 6.8 | 24.8 | -0.8% |

| pH | 7.2 | 25.1 | +0.4% |

| Temperatur (°C) | 23 | 24.9 | -0.4% |

| Temperatur (°C) | 27 | 25.2 | +0.8% |

| Ionenstärke (mM) | 95 | 24.7 | -1.2% |

| Ionenstärke (mM) | 105 | 25.3 | +1.2% |

Tabelle 8: Parameter und Akzeptanzkriterien für die Systemeignung

| Parameter | Akzeptanzkriterium |

| Empfindlichkeit des Sensors (Signal-Rausch-Verhältnis für den niedrigsten Kalibrator) | > 10 |

| Basislinienstabilität (Drift pro Minute) | < 0.5% |

| Reproduzierbarkeit der Standardinjektion (RSD für n=3) | < 2% |

Tabelle der erwähnten chemischen Verbindungen

| Verbindungsname |

| 1-(3-Sulphonatopropyl)chinolinium |

| Chinolin |

| Pyridin |

| Naphthalin |

| Benzolsulfonsäure |

| Natriumchlorid |

Emerging Research Directions and Future Perspectives in Quinolinium Chemistry

Innovation in Novel Quinolinium Architectures for Multi-Analyte or Multi-Stimuli Responsive Systems

The development of responsive chemical systems that can detect and react to multiple inputs is a key area of innovation. Quinolinium-based structures are at the forefront of this research due to their tunable electronic and optical properties.

Multi-Stimuli Responsive Systems: Recent efforts have focused on creating quinolinium derivatives that respond to several external triggers, such as light, pH, metal ions, and specific biomolecules. rsc.org For instance, researchers have developed dual-responsive quinolinium prodrugs of 8-hydroxyquinoline (B1678124) that can be activated by different stimuli to release their therapeutic payload. nih.gov This approach utilizes the alkylation of the quinoline (B57606) nitrogen to create N-masked quinolinium prodrugs that can be triggered by factors like hydrogen peroxide (H₂O₂) or specific enzymes. nih.gov

Another innovative strategy involves azoquinoline-based chiroptical switches that demonstrate responsiveness to multiple stimuli, including metal ions, light, and changes in acidity. rsc.org These systems leverage dynamic covalent bonding and metal chelation to control their chiroptical outputs, enabling complex signaling patterns. rsc.org The ability to manipulate these molecules with various inputs opens up possibilities for creating advanced molecular switches and intelligent materials. rsc.org Furthermore, some systems are designed to respond to both electrochemical and thermal stimuli, offering voltage-triggered fluorescence quenching, which is promising for applications in wearable electronics and smart displays. researchgate.net

Multi-Analyte Sensing: The design of sensors capable of detecting multiple analytes simultaneously is a significant challenge that quinolinium chemistry is helping to address. The development of sensing arrays using functional nanomaterials and advanced analytical techniques allows for the convenient, rapid, and sensitive identification of multiple components in complex samples. rsc.org These arrays can be constructed from various micro and nano building blocks, including nanoparticles and nanowires, which contribute to strong and sensitive signal responses. rsc.org

One approach involves photonic crystal fiber (PCF) based sensors that can detect multiple analytes at once through surface plasmon resonance (SPR). nih.gov These sensors can be functionalized to achieve high sensitivity for various biological and biochemical analytes. nih.gov The integration of such technologies with quinolinium-based recognition elements could lead to powerful new diagnostic tools.

Integration of Quinolinium-Based Sensing Elements with Advanced Miniaturized Platforms (e.g., Nanotechnology, Microfluidics)

The synergy between quinolinium chemistry and miniaturized platforms like nanotechnology and microfluidics is paving the way for highly sensitive and portable analytical devices.

Nanotechnology Integration: Nanomaterials offer unique properties, such as high surface-area-to-volume ratios and enhanced reactivity, that can significantly improve the performance of quinolinium-based sensors. omicsonline.org Integrating quinolinium compounds with nanomaterials like gold nanoparticles, quantum dots, and carbon nanotubes can lead to enhanced sensitivity and selectivity. nih.govnih.gov For example, a novel nanoprobe was developed using a quinolinium cyanine (B1664457) dye for near-infrared (NIR-II) multimodal imaging, demonstrating the potential of these integrated systems in biomedical diagnostics. nih.gov

Nanomaterial-based biosensors can be designed for rapid and portable testing in clinical settings, which is crucial for early disease detection and monitoring. omicsonline.org These sensors can detect a wide range of biomarkers, including those for cancer and infectious diseases. omicsonline.org The use of nanoparticles in sensor fabrication can amplify the signal and improve the detection limits for target molecules. mdpi.com

Microfluidics Integration: Microfluidic systems, or "lab-on-a-chip" devices, allow for the manipulation of small fluid volumes, enabling rapid and high-throughput analysis. researchgate.net Integrating quinolinium-based sensing elements into microfluidic platforms can lead to the development of compact and automated analytical systems. researchgate.net These integrated devices offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for parallel processing. researchgate.net

Microfluidic systems can be combined with various detection methods, such as surface plasmon resonance (SPR) and surface-enhanced Raman scattering (SERS), to create highly sensitive biosensors. researchgate.net For instance, a microfluidic device integrated with SERS has been designed for the detection of analytes in a free-surface fluidics environment. researchgate.net Such advancements are critical for point-of-care diagnostics and environmental monitoring.

Advancements in Computational and Theoretical Models for Predictive Design of Quinolinium Compounds and their Reactivity

Computational and theoretical modeling have become indispensable tools in modern chemistry, enabling the predictive design of new molecules and a deeper understanding of their properties and reactivity.

Predictive Design and Mechanistic Studies: Computational methods, such as molecular docking and density functional theory (DFT), are increasingly used to design and optimize quinolinium-based compounds for specific applications. nih.gov These models allow researchers to predict the binding interactions between a quinolinium derivative and its target, such as a protein or analyte, and to understand the mechanism of action at a molecular level. nih.gov

For example, in the development of new antibacterial agents, molecular docking studies have been used to investigate the interaction between quinolinium-based inhibitors and the bacterial protein FtsZ. nih.gov These studies revealed how the inhibitors bind to the protein and induce changes in its secondary structure, providing valuable insights for the design of more potent compounds. nih.gov

Understanding Reactivity and Properties: Theoretical models are also employed to understand the fundamental chemical reactivity and photophysical properties of quinolinium compounds. By calculating properties such as molecular orbital energies, absorption and emission spectra, and reaction pathways, researchers can gain a comprehensive understanding of how these molecules will behave in different chemical environments. This knowledge is crucial for designing novel fluorescent probes, photosensitizers, and other functional materials. The ability to predict these properties before synthesis saves significant time and resources in the laboratory.

The following table provides a summary of the research directions and their potential applications:

| Research Direction | Key Innovations | Potential Applications |

| Multi-Responsive Systems | Quinolinium derivatives responsive to multiple stimuli (light, pH, enzymes). rsc.orgnih.gov | Targeted drug delivery, molecular switches, intelligent materials. rsc.orgnih.gov |

| Nanotechnology Integration | Combination with nanoparticles, quantum dots, and nanowires. nih.govnih.govnih.gov | Enhanced biomedical imaging, highly sensitive biosensors, point-of-care diagnostics. omicsonline.orgnih.gov |

| Microfluidics Integration | "Lab-on-a-chip" devices with quinolinium sensing elements. researchgate.netresearchgate.net | High-throughput screening, environmental monitoring, automated diagnostics. researchgate.netresearchgate.net |

| Computational Modeling | Predictive design using molecular docking and DFT. nih.gov | Rational drug design, development of novel functional materials. nih.gov |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and purifying 1-(3-sulphonatopropyl)quinolinium derivatives?

- Methodology : Synthesis typically involves nucleophilic substitution or quaternization reactions. For example, quinolinium derivatives can be synthesized by reacting quinoline with propane sultone in polar aprotic solvents (e.g., acetonitrile) under reflux, followed by cooling and recrystallization . Purification often employs column chromatography (e.g., silica gel) or repeated recrystallization in ethanol/water mixtures to achieve >95% purity. Structural confirmation requires NMR (e.g., H, C), IR (sulfonate group at ~1180 cm), and high-resolution mass spectrometry .

Q. How is 1-(3-sulphonatopropyl)quinolinium characterized structurally and functionally?

- Techniques :

- X-ray crystallography : Resolves bond lengths (e.g., Mn–Br bonds in related complexes: 2.45–2.55 Å ) and sulfonate group geometry.

- Spectroscopy : NMR confirms substitution patterns (e.g., quinolinium proton shifts at δ 8.5–9.5 ppm ). Fluorescence spectra (excitation/emission maxima) quantify quantum yields .

- Thermal analysis : Melting points (e.g., 277–278°C ) and thermogravimetric analysis assess stability.

Q. What are the primary applications of 1-(3-sulphonatopropyl)quinolinium in fluorescence-based research?

- Applications :

- Real-time PCR : Acts as a SYBR Green I alternative with lower background noise. Fluorescence intensity correlates with dsDNA concentration, optimized at pH 7.4 .

- Bioimaging : Derivatives with styryl or azide groups (e.g., compound 7c in ) enable bioorthogonal labeling in live cells. Quantum yields vary with substituents (e.g., 52–78% for carboxylic acid derivatives ).

Advanced Research Questions

Q. How can substituent engineering optimize the fluorescence efficiency of 1-(3-sulphonatopropyl)quinolinium derivatives?

- Experimental Design :

-

Systematic variation : Introduce alkyl chains (e.g., -(CH)COOH, n=8–14) to study hydrophobicity effects on quantum yield (Table 1).

-

Data Analysis : Longer chains (n=14) reduce quantum yield (34%) due to aggregation, while shorter chains (n=4) enhance it (78%) via improved solvation .

-

Contradictions : Discrepancies in emission maxima between theoretical (DFT) and experimental values require solvent polarity corrections .

Table 1 : Fluorescence properties of quinolinium derivatives

Substituent Quantum Yield (%) Emission Max (nm) Reference -(CH)SO 78 520 -(CH)COOH 52 535 Styryl group 65 610

Q. What crystallographic strategies resolve the binding modes of 1-(3-sulphonatopropyl)quinolinium in macromolecular complexes?

- Approach :

- Cocrystallization : Use hanging-drop vapor diffusion with PEG-based precipitants. For example, CypD protein complexes with quinolinium derivatives are resolved at 1.1 Å resolution using K133I mutants to enhance crystal packing .

- Electron density maps : Identify sulfonate-protein interactions (e.g., hydrogen bonds with lysine residues). Ambiguities in pendant group orientation require multi-conformer refinement .

Q. How does 1-(3-sulphonatopropyl)quinolinium function as a corrosion inhibitor, and what mechanistic insights exist?

- Mechanistic Study :

- Electrochemical testing : Potentiodynamic polarization and EIS measure inhibition efficiency (>85% for mild steel in acidic media ).

- Adsorption isotherms : Fit to Langmuir models (ΔG ≈ -35 kJ/mol) confirm chemisorption via sulfonate and quinoline moieties .

- Contradictions : Discrepancies in inhibition efficiency between electrochemical and weight-loss methods may arise from film stability under dynamic conditions.

Q. What advanced mass spectrometry techniques quantify trace 1-(3-sulphonatopropyl)quinolinium in biological matrices?

- Methodology :

- SRM (Selected Reaction Monitoring) : Monitor parent→product ion transitions (e.g., m/z 220→130 for methyl-ILA derivatives ).

- Isotopic labeling : Use C/N-labeled internal standards to correct matrix effects. Note: Fragmentation may exclude stable labels from quinolinium ions, requiring careful quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products